![molecular formula C10H14ClNS2 B6176078 methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride CAS No. 2624138-01-6](/img/no-structure.png)

methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

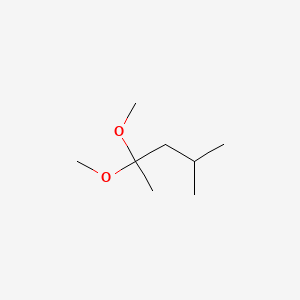

“Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride” is a chemical compound that is structurally related to amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . It is an off-white to light yellow powder or crystals .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of methiopropamine, which is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .作用机制

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride' involves the reaction of 2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one with methylamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one is reacted with excess methylamine in anhydrous ethanol at reflux temperature for 24 hours.", "Step 2: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.", "Step 3: The resulting solid is dissolved in water and hydrochloric acid is added dropwise until the pH of the solution reaches 2-3.", "Step 4: The resulting precipitate is filtered, washed with water, and dried under vacuum to obtain the final product, methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride." ] } | |

CAS 编号 |

2624138-01-6 |

分子式 |

C10H14ClNS2 |

分子量 |

247.8 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。